molecular formula C12H15BrO3 B13396478 5-Bromo-4-tert-butyl-2-methoxybenzoic acid CAS No. 1206677-22-6

5-Bromo-4-tert-butyl-2-methoxybenzoic acid

Cat. No.: B13396478
CAS No.: 1206677-22-6
M. Wt: 287.15 g/mol
InChI Key: RTWBAMCAXBUUGE-UHFFFAOYSA-N
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Description

5-Bromo-4-tert-butyl-2-methoxybenzoic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid typically involves the bromination of 4-tert-butyl-2-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-tert-butyl-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include quinones and other oxidized forms.

    Reduction: Products include hydroquinones and other reduced forms.

    Esterification and Amidation: Products include esters and amides of this compound.

Scientific Research Applications

5-Bromo-4-tert-butyl-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2-methoxybenzoic acid
  • 5-Bromo-2-methoxybenzoic acid
  • 4-Bromo-2-methoxybenzoic acid

Uniqueness

5-Bromo-4-tert-butyl-2-methoxybenzoic acid is unique due to the combination of its bromine, tert-butyl, and methoxy substituents. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

1206677-22-6

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-4-tert-butyl-2-methoxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)8-6-10(16-4)7(11(14)15)5-9(8)13/h5-6H,1-4H3,(H,14,15)

InChI Key

RTWBAMCAXBUUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)OC)C(=O)O)Br

Origin of Product

United States

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